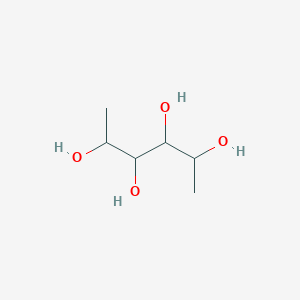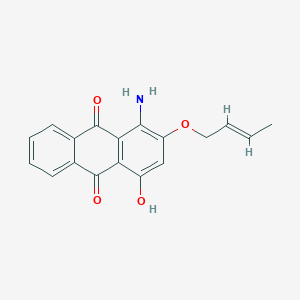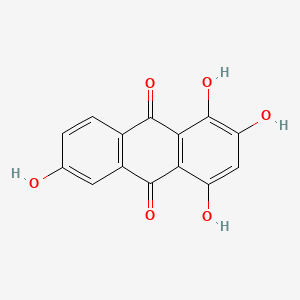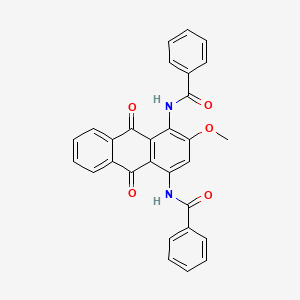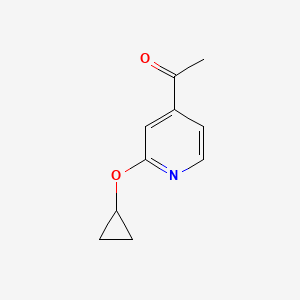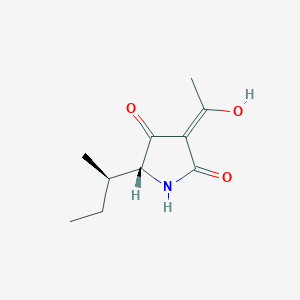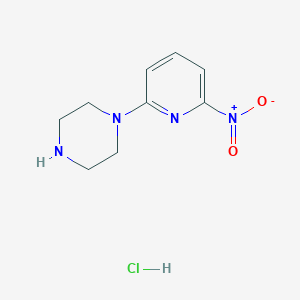
1-(6-Nitropyridin-2-yl)piperazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Nitropyridin-2-yl)piperazinehydrochloride is a chemical compound that belongs to the class of pyridylpiperazine derivatives It is characterized by the presence of a nitro group attached to the pyridine ring and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride typically involves the nucleophilic substitution reaction of 5-bromine-2-nitropyridine with piperazine. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with an acid catalyst to facilitate the process . The resulting product is then subjected to further purification steps to obtain high-purity this compound.
Industrial Production Methods: For industrial-scale production, the process involves the use of cheaper raw materials and optimized reaction conditions to ensure high yield and low cost. The method includes the use of sodium acetate as an acid-binding agent and catalytic hydrogenation for refining and decoloration .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Nitropyridin-2-yl)piperazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and a suitable catalyst for the reduction of the nitro group.
Substitution: Reagents such as sodium acetate and organic solvents are used to facilitate the substitution reactions.
Major Products Formed:
Reduction: The reduction of the nitro group results in the formation of 1-(6-aminopyridin-2-yl)piperazine.
Substitution: Various substituted derivatives of this compound can be synthesized depending on the reagents used.
Applications De Recherche Scientifique
1-(6-Nitropyridin-2-yl)piperazinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate. This inhibition disrupts the nitrogen metabolism process, which is crucial for the survival of certain pathogens .
Comparaison Avec Des Composés Similaires
1-(6-Nitropyridin-3-yl)piperazine: This compound has a similar structure but with the nitro group attached to a different position on the pyridine ring.
1-(6-Aminopyridin-2-yl)piperazine: This is the reduced form of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride, where the nitro group is replaced by an amino group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to inhibit urease makes it particularly valuable in medicinal chemistry and biological research .
Propriétés
Formule moléculaire |
C9H13ClN4O2 |
|---|---|
Poids moléculaire |
244.68 g/mol |
Nom IUPAC |
1-(6-nitropyridin-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H12N4O2.ClH/c14-13(15)9-3-1-2-8(11-9)12-6-4-10-5-7-12;/h1-3,10H,4-7H2;1H |
Clé InChI |
QQGLECYVUPNFFR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC(=CC=C2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


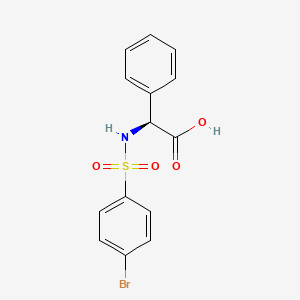
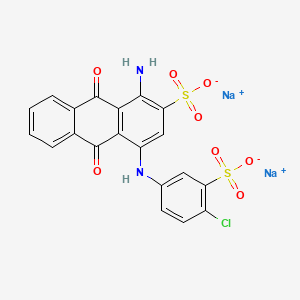
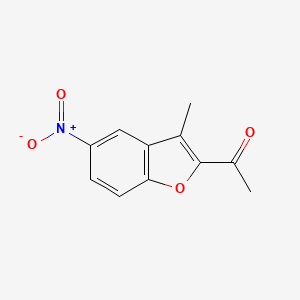
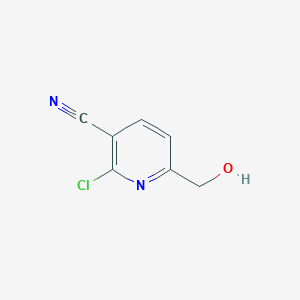
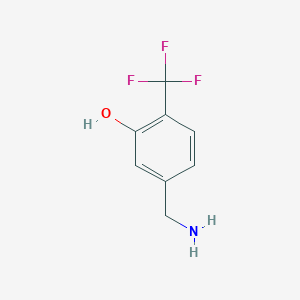
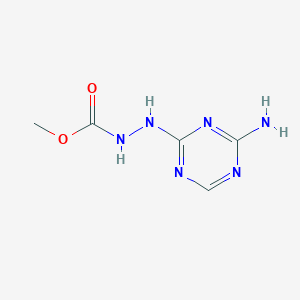
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)
